molecular formula C10H11N3 B1591867 4-(1-Methyl-1H-imidazol-5-yl)aniline CAS No. 89250-15-7

4-(1-Methyl-1H-imidazol-5-yl)aniline

Cat. No. B1591867
CAS RN: 89250-15-7
M. Wt: 173.21 g/mol
InChI Key: ZVCRMIZNTPKIBX-UHFFFAOYSA-N
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Patent
US06043254

Procedure details

Prepared by hydrogenation of 1-methyl-5-(4-nitro-phenyl)-imidazole in MeOH on palladium/charcoal (10%) at 20° C. and 3.5 bar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)=[CH:5][N:4]=[CH:3]1>CO>[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.